molecular formula C3H6ClN3O B12331408 3-Hydrazono-2,3-dihydroisoxazole hydrochloride

3-Hydrazono-2,3-dihydroisoxazole hydrochloride

Cat. No.: B12331408
M. Wt: 135.55 g/mol
InChI Key: UKUWXEMAGJMJBZ-UHFFFAOYSA-N
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Description

3-Hydrazono-2,3-dihydroisoxazole hydrochloride is a heterocyclic compound featuring a fused isoxazole ring with a hydrazone substituent. This compound is of interest in pharmaceutical and materials science due to its structural versatility.

Properties

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

1,2-oxazol-3-ylhydrazine;hydrochloride

InChI

InChI=1S/C3H5N3O.ClH/c4-5-3-1-2-7-6-3;/h1-2H,4H2,(H,5,6);1H

InChI Key

UKUWXEMAGJMJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazineylisoxazole hydrochloride typically involves the reaction of isoxazole derivatives with hydrazine. One common method includes the reaction of 3-chloroisoxazole with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of 3-hydrazineylisoxazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of 3-hydrazineylisoxazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazineylisoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydrazineylisoxazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydrazineylisoxazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-1,2,3-Triazole Derivatives

1H-1,2,3-Triazole analogs (e.g., as synthesized in ) share nitrogen-rich heterocyclic cores but differ in ring structure (two adjacent nitrogen atoms in triazoles vs. oxygen and nitrogen in isoxazoles). Key distinctions include:

  • Synthetic Routes : Triazoles are often synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas isoxazole derivatives typically involve cyclization of β-diketones or nitrile oxides .
  • Biological Activity: Triazoles exhibit broad applications, including carbonic anhydrase-II inhibition (IC50 values reported in ), whereas 3-hydrazono-dihydroisoxazole’s activity remains less characterized in the provided data.
  • Stability : Isoxazoles are generally more hydrolytically stable than triazoles due to reduced ring strain.
Table 1: Structural and Functional Comparison
Feature 3-Hydrazono-2,3-dihydroisoxazole HCl 1H-1,2,3-Triazole Analogs
Core Heteroatoms O, N N, N, N
Common Synthesis Cyclization of nitrile oxides Click chemistry
Pharmacological Role Underexplored Enzyme inhibition
Thermal Stability High Moderate

Benzothiazole and Benzoxazole Hydrazones

describes 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, a benzothiazole-based hydrazone. Key comparisons:

  • Aromatic Systems: Benzothiazole/benzoxazole derivatives (e.g., ’s 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-triazole-3-thione) feature fused benzene-heterocycle systems, whereas the dihydroisoxazole lacks aromatic conjugation in its non-aromatic ring.
  • Spectroscopic Signatures: Benzoxazole derivatives show characteristic IR peaks for C-Cl (~740 cm⁻¹) and C=S (~1237 cm⁻¹) (), whereas hydrazono-isoxazoles may display C=N stretching (~1668 cm⁻¹) and NH bands (~3315 cm⁻¹) .
  • Applications : Benzothiazole hydrazones are used as dyes and corrosion inhibitors, while isoxazole derivatives may prioritize medicinal chemistry due to their metabolic stability.

Hydrazone-Containing Ketamine Analogs

’s 3-fluoro deschloroketamine hydrochloride shares a hydrazone-like amine group but differs significantly in structure (cyclohexanone backbone vs. isoxazole).

  • Pharmacokinetics: Ketamine analogs often target NMDA receptors, whereas hydrazono-isoxazole’s mechanism is unelucidated in the evidence.
  • Physicochemical Properties : Isoxazole derivatives likely have higher polarity (logP ~1–2) compared to ketamine analogs (logP ~2.5–3.5) due to the oxygen-rich ring.

Analytical and Regulatory Considerations

  • Purity and Stability: Like ’s 3-fluoro deschloroketamine (≥98% purity, stability ≥5 years at -20°C), hydrazono-isoxazole hydrochloride may require stringent storage conditions (-20°C) to prevent decomposition .

Biological Activity

3-Hydrazono-2,3-dihydroisoxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

3-Hydrazono-2,3-dihydroisoxazole hydrochloride is characterized by the presence of a hydrazone functional group linked to a dihydroisoxazole ring. Its molecular formula is CHClNO, and it is typically synthesized through the reaction of hydrazine derivatives with appropriate carbonyl precursors under controlled conditions. Common methods include:

  • Hydrazone Formation : The reaction of hydrazine with carbonyl compounds.
  • Cyclization : Subsequent cyclization to form the isoxazole ring.

The synthesis process enhances the compound's solubility and stability, making it suitable for various biological assays .

Biological Activity

Research indicates that 3-Hydrazono-2,3-dihydroisoxazole hydrochloride exhibits several notable biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess significant antioxidant properties, potentially beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
3-Hydrazono-2,3-dihydroisoxazoleStaphylococcus aureus146.25
3-Hydrazono-2,3-dihydroisoxazoleEscherichia coli1212.5
ChloramphenicolStaphylococcus aureus163.125
ChloramphenicolEscherichia coli156.25

The biological activity of 3-Hydrazono-2,3-dihydroisoxazole hydrochloride is attributed to its ability to interact with various biological targets. Interaction studies have revealed that it may act as an enzyme inhibitor, which could explain its antimicrobial effects . The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antioxidant Evaluation : A study demonstrated that derivatives of 2,3-dihydroisoxazoles exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests that modifications to the hydrazone structure could enhance efficacy .
  • Antibacterial Assessment : In a comparative study against common bacterial strains, the compound showed variable inhibitory effects. It was particularly effective against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action .

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